(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Description
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a chiral dioxolane derivative featuring azido-phenylmethyl substituents at the 4,5-positions. The 1,3-dioxolane core imparts rigidity and stereochemical control, while the azide groups introduce reactivity suitable for click chemistry or as precursors for further functionalization (e.g., Staudinger reactions or Cu-catalyzed azide-alkyne cycloaddition).
Properties
CAS No. |
647028-01-1 |
|---|---|
Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4S,5S)-4,5-bis[(S)-azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C19H20N6O2/c1-19(2)26-17(15(22-24-20)13-9-5-3-6-10-13)18(27-19)16(23-25-21)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-,17-,18-/m0/s1 |
InChI Key |
JZIIJPFNYVFEQZ-XSLAGTTESA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)[C@H](C2=CC=CC=C2)N=[N+]=[N-])[C@H](C3=CC=CC=C3)N=[N+]=[N-])C |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)N=[N+]=[N-])C(C3=CC=CC=C3)N=[N+]=[N-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the azidation of corresponding phenylmethyl derivatives. The reaction conditions often include the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido groups, which can be highly reactive and potentially explosive.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to the reactivity of azido groups.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane primarily involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as reduction to amines or cycloaddition to form triazoles. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations :
- Azido vs. Phosphino Groups: The azido substituents in the target compound contrast with DIOP’s phosphino groups, which are critical for metal coordination in catalysis. Azides may enable orthogonal reactivity but lack direct evidence of catalytic utility in the provided data .
Biological Activity
(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a compound of interest due to its potential biological activities. This compound belongs to the class of 1,3-dioxolanes, which are known for their diverse applications in medicinal chemistry and synthetic organic chemistry. The azido group in this compound may contribute to its reactivity and biological profile.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 86889-04-5
- Molecular Weight : 368.40 g/mol
Biological Activity Overview
Research indicates that compounds with a 1,3-dioxolane structure exhibit a wide range of biological activities including antibacterial and antifungal properties. The specific biological activities of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane have not been extensively documented in the literature; however, studies on similar compounds provide insights into its potential effects.
Antibacterial Activity
- Mechanism of Action : Compounds containing azido groups can interfere with bacterial cell function. The azide group may act as a bioorthogonal handle for further modifications or as a reactive site leading to disruption of cellular processes.
- Case Studies :
Antifungal Activity
- Activity Spectrum : Similar compounds have shown antifungal activity against pathogens like Candida albicans. The presence of the dioxolane ring may enhance the interaction with fungal cell membranes.
- Research Findings :
Comparative Analysis of Biological Activities
The biological activity of (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane can be compared with other dioxolane derivatives:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity |
|---|---|---|
| (4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane | TBD | TBD |
| Compound A | 625 - 1250 | Active against C. albicans |
| Compound B | 500 - 1000 | Active against C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
